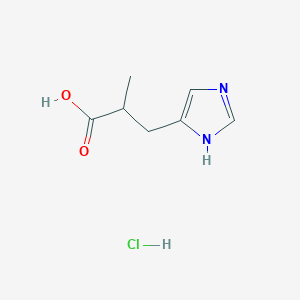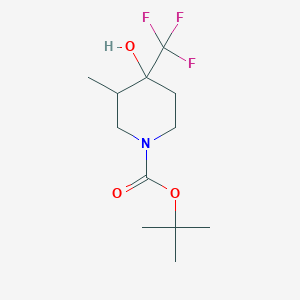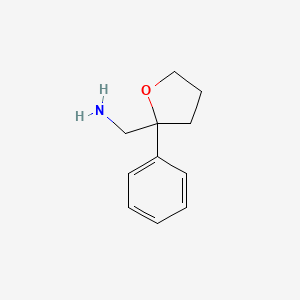![molecular formula C12H16ClNO3S B2906586 2-Chloro-1-[3-(2-hydroxy-2-thiophen-2-ylethyl)morpholin-4-yl]ethanone CAS No. 2411193-61-6](/img/structure/B2906586.png)
2-Chloro-1-[3-(2-hydroxy-2-thiophen-2-ylethyl)morpholin-4-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-[3-(2-hydroxy-2-thiophen-2-ylethyl)morpholin-4-yl]ethanone, also known as CHEMBL238759, is a chemical compound that belongs to the class of morpholine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[3-(2-hydroxy-2-thiophen-2-ylethyl)morpholin-4-yl]ethanone is complex and not completely understood. It is known to interact with various enzymes and receptors in the body, including cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), and the cannabinoid receptor CB1. Its ability to modulate the activity of these targets has been linked to its pharmacological effects, such as reducing inflammation and pain.
Biochemical and Physiological Effects
2-Chloro-1-[3-(2-hydroxy-2-thiophen-2-ylethyl)morpholin-4-yl]ethanone has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. It has also been shown to reduce pain by inhibiting the activity of PDE4, an enzyme that is involved in the degradation of cyclic adenosine monophosphate (cAMP), a signaling molecule that is involved in pain sensation. Additionally, it has been shown to have anti-cancer properties by inhibiting the activity of certain enzymes and receptors that are involved in cancer cell growth and survival.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Chloro-1-[3-(2-hydroxy-2-thiophen-2-ylethyl)morpholin-4-yl]ethanone in lab experiments include its wide range of pharmacological activities, its ability to interact with multiple targets in the body, and its potential for the development of new drugs for the treatment of various diseases. However, its limitations include the complexity of its mechanism of action, the need for careful control of reaction conditions and purification steps during synthesis, and the potential for off-target effects due to its interaction with multiple targets in the body.
Future Directions
There are many future directions for the study of 2-Chloro-1-[3-(2-hydroxy-2-thiophen-2-ylethyl)morpholin-4-yl]ethanone. One direction is the development of new drugs based on its pharmacological activities, particularly for the treatment of inflammatory diseases, pain, and cancer. Another direction is the further elucidation of its mechanism of action, which could lead to a better understanding of its pharmacological effects and the development of more targeted drugs. Additionally, the study of its potential off-target effects and toxicity could help to identify potential safety concerns and guide the development of safer drugs.
Synthesis Methods
The synthesis of 2-Chloro-1-[3-(2-hydroxy-2-thiophen-2-ylethyl)morpholin-4-yl]ethanone involves the reaction of 2-chloroacetyl chloride with 3-(2-hydroxy-2-thiophen-2-ylethyl)morpholine-4-carboxylic acid in the presence of a base. The reaction proceeds through the formation of an intermediate, which is subsequently treated with a reducing agent to yield the final product. The overall synthesis method is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
Scientific Research Applications
2-Chloro-1-[3-(2-hydroxy-2-thiophen-2-ylethyl)morpholin-4-yl]ethanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties. Its ability to inhibit the activity of certain enzymes and receptors has made it a promising candidate for the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
2-chloro-1-[3-(2-hydroxy-2-thiophen-2-ylethyl)morpholin-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S/c13-7-12(16)14-3-4-17-8-9(14)6-10(15)11-2-1-5-18-11/h1-2,5,9-10,15H,3-4,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPSXOBJZMOILZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)CCl)CC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanopropyl)-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2906508.png)

![2-(4-ethoxyphenyl)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2906511.png)
![N-(3-(1H-benzo[d]imidazol-1-yl)-2-hydroxypropyl)-N-(4-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B2906512.png)
![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2906513.png)

![(E)-2-(4-Methylphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ylmethyl)ethenesulfonamide](/img/structure/B2906516.png)




![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-phenoxypropanamide](/img/structure/B2906524.png)

